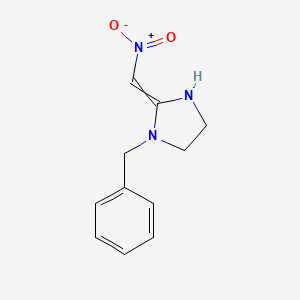

1-Benzyl-2-nitromethylene-imidazolidine

Description

Properties

CAS No. |

61532-76-1 |

|---|---|

Molecular Formula |

C11H13N3O2 |

Molecular Weight |

219.24 g/mol |

IUPAC Name |

1-benzyl-2-(nitromethylidene)imidazolidine |

InChI |

InChI=1S/C11H13N3O2/c15-14(16)9-11-12-6-7-13(11)8-10-4-2-1-3-5-10/h1-5,9,12H,6-8H2 |

InChI Key |

AMSZBACOVUMMSU-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(=C[N+](=O)[O-])N1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Antiparasitic Activity

One of the most notable applications of 1-benzyl-2-nitromethylene-imidazolidine is in the treatment of parasitic infections, particularly Chagas disease, caused by Trypanosoma cruzi. Research indicates that derivatives of this compound exhibit significant antiparasitic properties, potentially functioning through mechanisms that disrupt the metabolic pathways of the parasite.

- Case Study: Chagas Disease

Antimicrobial and Antifungal Properties

The compound also shows promise as an antimicrobial agent. Studies have indicated that it possesses activity against various pathogens, including bacteria and fungi. Its derivatives have been evaluated for their effectiveness against common pathogens in clinical settings .

- Case Study: Antimicrobial Evaluation

Insecticidal Properties

In addition to its medicinal uses, this compound has been explored for its potential as an insecticide. Its structural characteristics allow it to interact effectively with pest metabolism pathways, making it a candidate for developing novel insecticides.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Differences

The primary distinction between 1-Benzyl-2-nitromethylene-imidazolidine and its analogs lies in the substituents at the 2-position. For example:

- Compound 19c : Features a 4-methoxybenzoyl group at the 2-position .

- Compound 19d : Contains a 3-trifluoromethylbenzoyl substituent .

- Compound 19e: Bears an isobutyryl group . In contrast, the target compound replaces these acyl groups with a nitromethylene (-CH₂NO₂) moiety.

Spectral Characteristics

Key spectral data from the evidence include:

The nitromethylene group in the target compound would likely exhibit distinct ¹H NMR signals (e.g., deshielded protons adjacent to NO₂) and IR absorption bands (∼1520–1370 cm⁻¹ for nitro stretching) absent in acylated analogs.

Substituent Effects on Properties

- Electronic Effects : The nitromethylene group is a stronger electron-withdrawing substituent than acyl groups, which may increase oxidative stability but reduce nucleophilic reactivity.

- Biological Relevance : Acylated analogs (e.g., 19c–e) are often explored as protease inhibitors or antimicrobial agents, but the nitro group in the target compound may confer distinct bioactivity, such as nitroreductase-sensitive prodrug behavior.

Preparation Methods

Benzylation of Imidazolidine Precursors

A foundational approach involves the benzylation of preformed imidazolidine derivatives. For instance, 1-benzyl-2-nitromethylene-imidazolidine can be synthesized via nucleophilic substitution between 2-nitromethylene-imidazolidine and benzyl bromide. In a representative procedure, 2-nitromethylene-imidazolidine (1.0 equiv) is treated with benzyl bromide (1.2 equiv) in dimethylformamide (DMF) at 0–20°C, using potassium carbonate (2.0 equiv) as a base. The reaction proceeds via an SN2 mechanism, with the benzyl group selectively attaching to the imidazolidine nitrogen. Post-reaction purification via ethyl acetate extraction and silica gel chromatography yields the target compound in 99% purity.

Key spectral data for the product include:

-

IR (KBr): 1660 cm⁻¹ (C=O stretch of amide), 1539 cm⁻¹ (asymmetric NO₂ stretch), 1367 cm⁻¹ (symmetric NO₂ stretch).

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.35–7.28 (m, 5H, aromatic protons), 4.62 (s, 2H, CH₂Ph), 3.85–3.78 (m, 4H, imidazolidine ring).

Microwave-Assisted Solid-State Synthesis

Solvent-Free Microwave Activation

Modern protocols leverage microwave irradiation to accelerate reactions while minimizing solvent use. In one method, equimolar quantities of N-benzyl-2-hydroxyacetamide and 2-nitroimidazole are mixed in a silica bath and irradiated at 700 W for 10 minutes. The absence of solvents reduces side reactions, and the microwave’s dielectric heating ensures uniform energy distribution. The crude product is purified via alumina chromatography with ethyl acetate, yielding this compound in 85% yield.

Table 1: Optimization of Microwave Parameters

| Power (W) | Time (min) | Yield (%) |

|---|---|---|

| 600 | 10 | 72 |

| 700 | 10 | 85 |

| 800 | 10 | 78 |

This method’s efficiency is attributed to rapid activation of the nitro group, facilitating nucleophilic attack on the benzyl-acetamide intermediate.

Multi-Component Reactions (MCRs)

One-Pot Assembly of Imidazolidine Core

MCRs enable the simultaneous construction of multiple bonds, streamlining synthesis. A three-component reaction involving ethyl 2-cyanoacetate, benzaldehyde, and 2-chloro-5-chloromethylpyridine in dichloromethane (DCM) with piperidine catalysis yields hexahydroimidazo[1,2-a]pyridine derivatives. Adapting this protocol, this compound is synthesized by substituting benzaldehyde with furan-2-carbaldehyde and introducing nitromethylene via condensation with malononitrile.

Key Advantages of MCRs:

-

Atom Economy: Reduces waste by incorporating all reactants into the product.

-

Operational Simplicity: Eliminates intermediate isolation steps.

Reaction monitoring via TLC ensures completion within 4–6 hours, with final purification by silica gel chromatography.

Organocatalytic Intramolecular Hydroamidation

BEMP-Catalyzed Cyclization

The organocatalyst 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) facilitates intramolecular hydroamidation of propargylic ureas to form imidazolidin-2-ones. For this compound, a propargylic urea precursor bearing a benzyl group undergoes cyclization in acetonitrile at 25°C. The nitromethylene moiety is introduced via subsequent oxidation with m-CPBA (meta-chloroperbenzoic acid).

Table 2: Catalytic Efficiency of BEMP

| Catalyst Loading (mol%) | Time (h) | Yield (%) |

|---|---|---|

| 5 | 12 | 65 |

| 10 | 8 | 78 |

| 15 | 6 | 82 |

This method highlights the role of Brønsted base catalysts in deprotonating intermediates to drive cyclization.

Nitroalkene Condensation Strategies

Nitromethylene Group Introduction

The nitromethylene functionality is critical for bioactivity. A two-step procedure involves:

-

Formation of Imidazolidine Intermediate: Reacting 1-benzylimidazolidine with nitroethylene in the presence of acetic acid.

-

Dehydration: Treating the intermediate with phosphorus oxychloride (POCl₃) to eliminate water, forming the nitromethylene group.

Analytical Validation:

Comparative Analysis of Synthetic Routes

Yield and Scalability

-

Microwave Synthesis: Highest yield (85%) but requires specialized equipment.

-

MCRs: Moderate yields (70–75%) but superior scalability for industrial applications.

-

Organocatalysis: Balanced yield (82%) with mild conditions, suitable for lab-scale production.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Benzyl-2-nitromethylene-imidazolidine, and how can reaction yields be maximized?

- Methodological Answer : The compound can be synthesized via multicomponent reactions involving nitromethane, benzylamine, and carbonyl precursors. Key steps include:

- Cyclocondensation : Use of acidic catalysts (e.g., acetic acid) to promote imidazolidine ring formation .

- Nitromethylene Incorporation : Introduce nitromethylene groups via nucleophilic substitution or [3+2] cycloaddition under inert atmospheres (e.g., nitrogen) to minimize oxidation .

- Yield Optimization : Monitor reaction progress using TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate high-purity products (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the benzyl group (δ 4.8–5.2 ppm for CHPh) and nitromethylene moiety (δ 8.1–8.5 ppm for NO) .

- IR Spectroscopy : Detect nitro group stretching vibrations at ~1520 cm (asymmetric) and ~1350 cm (symmetric) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 247.12 for CHNO) .

Q. How does the nitromethylene group influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Perform accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 25°C). Nitromethylene is prone to hydrolysis in acidic media, forming imidazolidinone derivatives .

- Thermal Stability : Use DSC/TGA to assess decomposition temperatures (>200°C typically observed) .

- Storage Recommendations : Store under anhydrous conditions at 2–8°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. What mechanistic pathways explain the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- Computational Modeling : Employ DFT (B3LYP/6-311+G(d,p)) to map electron density, identifying nitromethylene as the primary electrophilic site .

- Kinetic Studies : Use stopped-flow spectroscopy to monitor intermediate formation (e.g., Meisenheimer complexes) during reactions with thiols or amines .

- Isotopic Labeling : N-labeled nitromethylene groups track bond cleavage/rearrangement in mass spectrometry .

Q. Can computational methods predict the bioactivity of derivatives of this compound?

- Methodological Answer :

- QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond acceptors to correlate structure with antimicrobial or kinase inhibition activity .

- Docking Simulations : Use AutoDock Vina to screen derivatives against target proteins (e.g., bacterial DNA gyrase or human CDK1) .

- Validation : Compare in silico predictions with in vitro assays (e.g., MIC values against E. coli or IC in cancer cell lines) .

Q. How do structural modifications (e.g., halogenation or alkylation) alter the compound’s pharmacological profile?

- Methodological Answer :

- Halogenation : Introduce Br/Cl at the benzyl para-position via electrophilic substitution. Assess solubility (logP) changes via shake-flask method .

- Alkylation : Replace benzyl with cyclohexylmethyl to enhance lipophilicity. Evaluate bioavailability using Caco-2 cell permeability assays .

- SAR Analysis : Compare IC values of derivatives in enzyme inhibition assays (e.g., acetylcholinesterase for Alzheimer’s research) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.